molecular formula C39H39N3O12S2 B11932609 Tfax 568, SE

Tfax 568, SE

Cat. No.: B11932609
M. Wt: 805.9 g/mol
InChI Key: LKZFGQNLMJJZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tfax 568, SE involves the reaction of a carboxylic acid derivative with an amine-reactive group, typically an N-hydroxysuccinimide (NHS) ester . The reaction conditions generally require a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the formation of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the dye. The final product is typically stored at -20°C to maintain its stability .

Biological Activity

TFAX 568, SE is an orange fluorescent dye known for its high brightness and stability, making it particularly useful in various biological applications. It exhibits pH insensitivity across a broad range (pH 4-10), which enhances its utility in diverse experimental conditions. The compound's molecular formula is C₃₆H₃₄N₆O₁₀S₂, with a molecular weight of 853.02 g/mol. Its excitation peak is at 572 nm and emission peak at 598 nm, placing it within the orange fluorescence spectrum .

This compound primarily participates in substitution reactions due to its amine-reactive N-hydroxysuccinimide (NHS) ester group. This reactivity allows it to form stable conjugates with amine-containing biomolecules, facilitating the labeling of proteins and other macromolecules for imaging purposes. The bioconjugates formed retain the fluorescent properties of this compound, making it a valuable tool in biological research .

Applications

This compound is widely used in several key biological techniques:

  • Fluorescent Microscopy : Enables visualization of cellular structures and processes.
  • Flow Cytometry : Assists in analyzing the physical and chemical characteristics of cells or particles.
  • Multicolor Imaging Studies : Its compatibility with other fluorescent dyes allows for comprehensive studies of complex biological systems.

The compound has been utilized to label proteins involved in cellular signaling pathways, allowing researchers to visualize protein localization and interactions within live cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with other fluorescent dyes based on their excitation and emission peaks:

Compound NameExcitation Peak (nm)Emission Peak (nm)Unique Features
This compound 572598High brightness, pH insensitivity
AF 568 Azide572598Highly efficient for click chemistry applications
BDP 558/568 Maleimide558568Maleimide derivative for thiol group modification
Sulfo-Cyanine3550570Water-soluble near-infrared dye for TCO ligation

This compound stands out due to its broad pH insensitivity and photostability, making it particularly advantageous for long-term imaging studies .

Study on Protein Localization

In a study examining the localization of signaling proteins in E. coli, researchers utilized this compound to label specific proteins. The results demonstrated that the dye effectively highlighted protein interactions within living cells, providing insights into cellular processes such as division and signaling pathways. The stability of the dye allowed for extended observation periods without significant photobleaching.

Multicolor Imaging in Cellular Studies

Another significant application involved using this compound alongside other fluorescent dyes to conduct multicolor imaging studies. This approach enabled researchers to visualize multiple cellular components simultaneously. The findings emphasized the dye's compatibility with other fluorescent markers, enhancing the understanding of complex interactions within cellular environments .

Properties

Molecular Formula

C39H39N3O12S2

Molecular Weight

805.9 g/mol

IUPAC Name

1-(2-oxopropyl)pyrrolidine-2,5-dione;2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid

InChI

InChI=1S/C32H30N2O9S2.C7H9NO3/c1-31(2)13-17(15-44(37,38)39)21-9-23-27(11-25(21)33-31)43-28-12-26-22(18(16-45(40,41)42)14-32(3,4)34-26)10-24(28)29(23)19-7-5-6-8-20(19)30(35)36;1-5(9)4-8-6(10)2-3-7(8)11/h5-14,33H,15-16H2,1-4H3,(H,35,36)(H,37,38,39)(H,40,41,42);2-4H2,1H3

InChI Key

LKZFGQNLMJJZQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)CCC1=O.CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=CC=CC=C6C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.